molecular formula C8H12N4 B8630443 6-(Azetidin-1-yl)pyridine-3,4-diamine

6-(Azetidin-1-yl)pyridine-3,4-diamine

Katalognummer: B8630443
Molekulargewicht: 164.21 g/mol
InChI-Schlüssel: XDZISMLBQSWRRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Azetidin-1-yl)pyridine-3,4-diamine is an organic compound that features a pyridine ring substituted with two amino groups at the 3 and 4 positions and an azetidinyl group at the 6 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azetidin-1-yl)pyridine-3,4-diamine typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring followed by the introduction of amino groups and the azetidinyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Azetidin-1-yl)pyridine-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

6-(Azetidin-1-yl)pyridine-3,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of 6-(Azetidin-1-yl)pyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. For example, it may act as a potassium channel blocker, prolonging the action potential and increasing presynaptic calcium concentrations . This can enhance the release of neurotransmitters and affect various physiological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-Diaminopyridine: This compound is similar in structure but lacks the azetidinyl group. It is known for its use as a potassium channel blocker.

    3,5-Diaminopyridine: Another similar compound with amino groups at different positions on the pyridine ring.

Uniqueness

6-(Azetidin-1-yl)pyridine-3,4-diamine is unique due to the presence of the azetidinyl group, which may confer distinct chemical and biological properties compared to other similar compounds

Eigenschaften

Molekularformel

C8H12N4

Molekulargewicht

164.21 g/mol

IUPAC-Name

6-(azetidin-1-yl)pyridine-3,4-diamine

InChI

InChI=1S/C8H12N4/c9-6-4-8(11-5-7(6)10)12-2-1-3-12/h4-5H,1-3,10H2,(H2,9,11)

InChI-Schlüssel

XDZISMLBQSWRRL-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C1)C2=NC=C(C(=C2)N)N

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

The title compound was prepared using standard chemical manipulations and procedures similar to those used for the preparation of compound 151.1 and 151.2, except azetidine was used in place of morpholine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.